molecular formula C12H17N5O2S B11832122 2,4-Diamino-N-tert-butylquinazoline-6-sulfonamide CAS No. 86651-16-3

2,4-Diamino-N-tert-butylquinazoline-6-sulfonamide

Cat. No.: B11832122
CAS No.: 86651-16-3
M. Wt: 295.36 g/mol
InChI Key: VOAKJJXPBDUXTA-UHFFFAOYSA-N
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Description

2,4-Diamino-N-tert-butylquinazoline-6-sulfonamide is a synthetic organic compound belonging to the quinazoline family. Quinazolines are known for their diverse pharmacological activities, including anticancer, antibacterial, and antifungal properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diamino-N-tert-butylquinazoline-6-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4-Diamino-N-tert-butylquinazoline-6-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Alkyl halides, acyl chlorides, amines, solvents like dichloromethane or ethanol.

Major Products Formed

Mechanism of Action

The mechanism of action of 2,4-Diamino-N-tert-butylquinazoline-6-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of critical biological pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Diamino-N-tert-butylquinazoline-6-sulfonamide stands out due to its unique combination of functional groups, which contribute to its distinct chemical reactivity and biological activity. The presence of the tert-butyl group enhances its stability and lipophilicity, making it a valuable compound for drug development .

Properties

CAS No.

86651-16-3

Molecular Formula

C12H17N5O2S

Molecular Weight

295.36 g/mol

IUPAC Name

2,4-diamino-N-tert-butylquinazoline-6-sulfonamide

InChI

InChI=1S/C12H17N5O2S/c1-12(2,3)17-20(18,19)7-4-5-9-8(6-7)10(13)16-11(14)15-9/h4-6,17H,1-3H3,(H4,13,14,15,16)

InChI Key

VOAKJJXPBDUXTA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC2=C(C=C1)N=C(N=C2N)N

Origin of Product

United States

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